molecular formula C16H26N2O6Si B1581142 Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- CAS No. 60871-86-5

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

Cat. No.: B1581142
CAS No.: 60871-86-5
M. Wt: 370.47 g/mol
InChI Key: NMWDYCNYWCIATE-UHFFFAOYSA-N
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Description

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-: is a chemical compound with the molecular formula C16H26N2O6Si . It is characterized by a benzamide core structure with a nitro group at the 4-position and a triethoxysilylpropyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzamide and 4-nitrobenzoyl chloride as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an intermediate 4-nitrobenzoyl chloride , which is then reacted with 3-aminopropyltriethoxysilane under controlled conditions to yield the final product.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 50-70°C to ensure proper formation of the desired product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2) .

  • Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.

Major Products Formed:

  • Nitroso Derivatives: Formed through oxidation reactions.

  • Aniline Derivatives: Resulting from reduction reactions.

  • Silane Derivatives: Produced from substitution reactions involving the triethoxysilyl group.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of silicon-based materials and nanoparticles . It is also employed in the development of surface coatings and adhesives due to its ability to form strong bonds with various substrates.

Biology: In biological research, the compound is utilized in the modification of biomolecules and probes for imaging and diagnostic purposes.

Medicine: drug delivery systems and therapeutic agents due to its biocompatibility and functional versatility.

Industry: It is used in the manufacture of electronic devices and semiconductors . The compound's ability to form stable coatings makes it valuable in the production of protective layers and surface treatments .

Mechanism of Action

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-, also known as 3-(triethoxysilylpropyl)-p-nitrobenzamide, is a chemical compound with the molecular formula C16H26N2O6Si . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action, efficacy, and stability.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biochemical Analysis

Biochemical Properties

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glucokinase, an enzyme involved in glucose metabolism. The interaction with glucokinase can lead to allosteric activation, enhancing the enzyme’s catalytic activity . Additionally, the compound’s nitro group can participate in redox reactions, potentially interacting with oxidoreductases and influencing cellular redox states.

Cellular Effects

The effects of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glucokinase can affect glucose metabolism, leading to changes in cellular energy levels and metabolic fluxes . Furthermore, the compound’s nitro group can generate reactive nitrogen species, which can modulate signaling pathways and gene expression through nitrosylation of proteins and DNA . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

At the molecular level, Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- exerts its effects through several mechanisms. The compound can bind to the allosteric site of glucokinase, leading to conformational changes that enhance the enzyme’s activity . Additionally, the nitro group can undergo redox reactions, generating reactive nitrogen species that can modify proteins and nucleic acids through nitrosylation . These modifications can alter the function of target biomolecules, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis, leading to the release of triethoxysilane and nitrobenzamide derivatives . These degradation products can have distinct biochemical properties and effects on cells. Long-term exposure to the compound can result in cumulative effects on cellular metabolism and gene expression, depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- vary with different dosages in animal models. At low doses, the compound can enhance glucokinase activity and improve glucose metabolism . At higher doses, the compound’s nitro group can generate excessive reactive nitrogen species, leading to oxidative stress and potential toxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance beneficial and adverse effects.

Metabolic Pathways

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- is involved in several metabolic pathways. The compound can be metabolized by oxidoreductases, leading to the generation of reactive nitrogen species and nitrobenzamide derivatives . These metabolites can further interact with cellular enzymes and cofactors, influencing metabolic fluxes and metabolite levels. The compound’s triethoxysilyl group can also undergo hydrolysis, releasing triethoxysilane, which can participate in silane chemistry and surface modification reactions .

Transport and Distribution

The transport and distribution of Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The triethoxysilyl group can enhance the compound’s affinity for cell membranes and extracellular matrices, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- exhibits specific subcellular localization patterns. The compound can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The triethoxysilyl group can facilitate the compound’s association with membrane-bound organelles, while the nitrobenzamide moiety can interact with nuclear and mitochondrial proteins . These localization patterns can influence the compound’s activity and function within cells.

Comparison with Similar Compounds

  • Benzamide, N-[3-(triethoxysilyl)propyl]-

  • 4-Nitrobenzamide, N-[3-(triethoxysilyl)propyl]-

  • Benzamide, N-[3-(methoxysilyl)propyl]-

Uniqueness:

  • Presence of Nitro Group:

  • Triethoxysilyl Group: The triethoxysilyl group enhances the compound's ability to form strong and stable bonds with various surfaces, making it particularly useful in materials science and surface chemistry.

Properties

IUPAC Name

4-nitro-N-(3-triethoxysilylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWDYCNYWCIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069435
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Molecular Weight

370.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60871-86-5
Record name N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide
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Record name 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
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Record name 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide
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Record name 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE
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Synthesis routes and methods

Procedure details

p-nitrobenzoic acid (10 g; 60 mmol) was added to 15 g thionylchloride. This mixture was heated during 2 h under reflux. Subsequently the thionylchloride was removed at reduced pressure. To the remainder γ-aminopropyltriethoxysilane (13,3 g; 60 mmol) was added, dissolved in 50 ml diethylether with 10 g triethylamine. After 2 h agitation at room temperature, the mixture was filtered. The filtrate was evaporated at reduced pressure. The remainder was washed in water, filtered, and dried at reduced pressure over KOH. Yield: 9,5 g (43%). Melting point 99° . . . 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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